Cas no 1261889-21-7 (2-Cyano-4-(2,6-difluorophenyl)phenol)

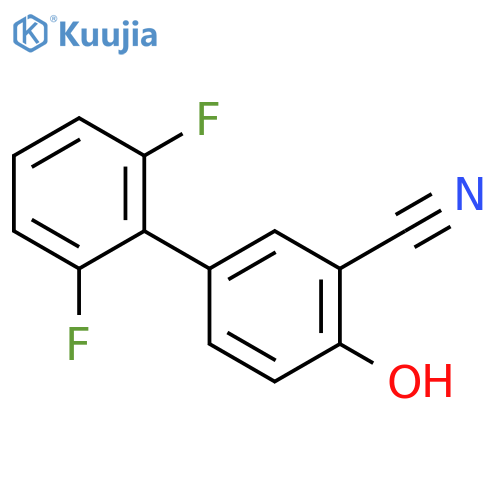

1261889-21-7 structure

商品名:2-Cyano-4-(2,6-difluorophenyl)phenol

CAS番号:1261889-21-7

MF:C13H7F2NO

メガワット:231.197590112686

MDL:MFCD18314270

CID:2621826

PubChem ID:53219945

2-Cyano-4-(2,6-difluorophenyl)phenol 化学的及び物理的性質

名前と識別子

-

- DTXSID90684737

- 2',6'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile

- MFCD18314270

- 2-Cyano-4-(2,6-difluorophenyl)phenol, 95%

- 1261889-21-7

- 2-CYANO-4-(2,6-DIFLUOROPHENYL)PHENOL

- AKOS017558110

- 2-Cyano-4-(2,6-difluorophenyl)phenol

-

- MDL: MFCD18314270

- インチ: InChI=1S/C13H7F2NO/c14-10-2-1-3-11(15)13(10)8-4-5-12(17)9(6-8)7-16/h1-6,17H

- InChIKey: CSHSFMCOKKEFIR-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 231.04957017Da

- どういたいしつりょう: 231.04957017Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 304

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

2-Cyano-4-(2,6-difluorophenyl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB320313-5g |

2-Cyano-4-(2,6-difluorophenyl)phenol, 95%; . |

1261889-21-7 | 95% | 5g |

€1159.00 | 2025-03-19 | |

| abcr | AB320313-5 g |

2-Cyano-4-(2,6-difluorophenyl)phenol, 95%; . |

1261889-21-7 | 95% | 5g |

€1159.00 | 2023-04-26 |

2-Cyano-4-(2,6-difluorophenyl)phenol 関連文献

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

5. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

1261889-21-7 (2-Cyano-4-(2,6-difluorophenyl)phenol) 関連製品

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261889-21-7)

清らかである:99%

はかる:5g

価格 ($):687.0